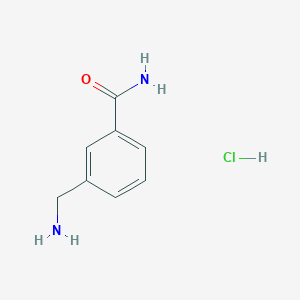

3-(Aminomethyl)benzamide hydrochloride

Description

Introduction to 3-(Aminomethyl)benzamide Hydrochloride

This compound belongs to the class of benzamide derivatives, specifically featuring an aminomethyl group positioned at the meta position relative to the carboxamide functional group. The compound exists as a hydrochloride salt, which represents the protonated form of the primary amine combined with a chloride counterion. This salt formation significantly impacts the compound's physical and chemical properties, particularly its solubility characteristics and stability under various conditions.

The compound demonstrates relevance in pharmaceutical chemistry as an intermediate in synthetic pathways. Research has established that derivatives of benzylamine and benzamidine compounds, which share structural similarities with this compound, function as competitive inhibitors of proteolytic enzymes including trypsin, plasmin, and thrombin. This biological activity profile suggests potential applications in medicinal chemistry research, although the specific biological properties of this compound require further investigation.

The synthesis of this compound typically involves multi-step processes beginning with appropriate starting materials such as 3-nitrobenzaldehyde, followed by reduction and subsequent chemical transformations to introduce the aminomethyl group and form the final benzamide structure. The hydrochloride salt formation occurs through treatment of the free base with hydrochloric acid, resulting in improved handling properties and enhanced stability for storage and transport.

Chemical Identification and Nomenclature

The systematic identification of this compound encompasses multiple naming conventions and registry systems that provide comprehensive chemical identification. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(aminomethyl)benzamide;hydrochloride, which clearly indicates the structural relationship between the benzamide core and the aminomethyl substituent.

The Chemical Abstracts Service (CAS) registry number 903556-10-5 serves as the primary identifier for this specific hydrochloride salt form. This designation distinguishes it from the free base form, which carries CAS number 102562-86-7. The European Community number 871-061-6 provides additional regulatory identification within European chemical databases.

Table 1: Chemical Identifiers for this compound

Multiple synonyms exist for this compound, reflecting various naming conventions used across different chemical databases and suppliers. These include 3-(aminomethyl)benzamide;hydrochloride, 3-(Aminomethyl)benzamide HCl, and variations that emphasize the hydrochloride salt nature. The systematic name clearly identifies the position of the aminomethyl group on the benzene ring and distinguishes this compound from other isomeric forms such as 4-(aminomethyl)benzamide hydrochloride, which carries CAS number 20188-40-3.

The InChI (International Chemical Identifier) representation provides a standardized string that uniquely identifies the molecular structure: InChI=1S/C8H10N2O.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H. This identifier enables precise database searches and eliminates ambiguity in chemical identification across different platforms and systems.

The Simplified Molecular Input Line Entry System (SMILES) notation C1=CC(=CC(=C1)C(=O)N)CN.Cl provides a compact representation of the molecular structure that can be easily processed by chemical software applications. This notation explicitly shows the meta relationship between the carboxamide and aminomethyl groups on the benzene ring, along with the separate chloride ion.

Structural Characteristics and Isomeric Forms

The molecular structure of this compound features a benzene ring substituted with two functional groups positioned in a meta relationship. The primary structural components include a carboxamide group (benzamide) and an aminomethyl group, both attached to the aromatic ring system. The hydrochloride salt formation involves the protonation of the primary amine nitrogen, creating a positively charged ammonium center balanced by a chloride anion.

The three-dimensional conformational analysis reveals that the compound adopts specific spatial arrangements that influence its chemical properties and potential biological activities. The benzamide group typically adopts a planar configuration with the aromatic ring, while the aminomethyl group provides conformational flexibility through rotation around the carbon-carbon bond connecting the methylene group to the benzene ring.

Table 2: Structural Parameters of this compound

Isomeric considerations for this compound primarily involve positional isomers where the aminomethyl group occupies different positions on the benzene ring. The ortho isomer (2-(aminomethyl)benzamide) and para isomer (4-(aminomethyl)benzamide) represent distinct compounds with different chemical and physical properties. The 4-(aminomethyl)benzamide form, carrying CAS number 369-53-9 for the free base, demonstrates how positional changes significantly alter compound identification and properties.

The meta positioning in this compound creates a specific electronic environment where the electron-withdrawing carboxamide group and electron-donating aminomethyl group exert distinct influences on the aromatic system. This positioning affects the compound's reactivity patterns, particularly in electrophilic aromatic substitution reactions and nucleophilic processes involving the aminomethyl group.

The parent compound 3-(aminomethyl)benzamide (free base) demonstrates different physical properties compared to its hydrochloride salt, including altered solubility characteristics and thermal stability. The free base form carries molecular formula C8H10N2O with molecular weight 150.18 grams per mole, illustrating the contribution of the hydrochloride moiety to the salt form's properties.

Physicochemical Properties

The physicochemical properties of this compound reflect the combined influences of the organic cation and chloride anion components. The compound exists as a white to off-white solid at room temperature, demonstrating crystalline characteristics typical of hydrochloride salts. The melting point range of 195-202°C indicates good thermal stability and provides a reliable parameter for compound identification and purity assessment.

The molecular weight of 186.64 grams per mole positions this compound in the range suitable for pharmaceutical applications, where molecular weight considerations influence bioavailability and membrane permeability. The relatively compact structure contributes to handling convenience and potential formulation applications.

Table 3: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 186.64 g/mol | |

| Physical State | Solid | |

| Color | White to off-white | |

| Melting Point | 195-202°C | |

| Storage Temperature | Room temperature | |

| Purity (HPLC) | 95% |

Solubility characteristics represent critical physicochemical parameters that influence the compound's practical applications. While specific solubility data for this compound remains limited in the available literature, the hydrochloride salt formation typically enhances aqueous solubility compared to the corresponding free base. This improvement in solubility characteristics makes the compound more suitable for applications requiring dissolution in polar solvents.

The related compound 3-(aminomethyl)benzoic acid hydrochloride, which shares structural similarities, demonstrates slight solubility in water, suggesting comparable behavior for the benzamide analog. The presence of the carboxamide group provides hydrogen bonding capabilities that can influence solubility patterns in various solvent systems.

Stability considerations indicate that this compound should be stored in cool, dry conditions to maintain chemical integrity. The compound demonstrates compatibility with standard laboratory handling procedures, though it requires protection from moisture and oxidizing agents to prevent degradation. Long-term storage recommendations specify inert atmosphere conditions at controlled temperatures to ensure compound stability over extended periods.

The compound's pH characteristics reflect its salt nature, with solutions typically exhibiting acidic behavior due to the hydrochloride component. This pH profile influences compatibility with other chemicals and affects potential applications in synthetic chemistry where pH control is critical for reaction success.

Properties

IUPAC Name |

3-(aminomethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJWSTKNVRDIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903556-10-5 | |

| Record name | 3-(aminomethyl)benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalysts

Temperature: The reaction is optimally conducted between 0 and 60 °C, with a preferred range of 1 to 40 °C. Lower temperatures slow the reaction, while higher temperatures risk hydrolysis of the aminomethyl benzamide product and side reactions with hydrogen peroxide, reducing yield.

Catalysts: Basic compounds such as sodium hydroxide, potassium hydroxide, or calcium hydroxide are used to catalyze the hydration. The amount of base is typically 0.01 to 1.5 times the weight of the nitrile compound, with 0.05 to 1.0 times being more preferred.

Solvent: Water is the primary solvent, sometimes with hydrogen peroxide added in aqueous form. The water quantity ranges from 1 to 20 times the weight of the nitrile, preferably 2 to 10 times.

Typical Procedure (Based on Patent CN100354252C)

In a stirred reactor, 3-(aminomethyl)benzonitrile hydrate is mixed with sulfuric acid (vitriol oil) at 40–50 °C and stirred for 3 hours.

Water is added, and the mixture is stirred further at 40 °C, then cooled to room temperature and left overnight.

The resulting crystals are filtered and suspended in water; potassium hydroxide is added to neutralize the mixture at 40–50 °C.

Potassium sulfate crystals containing the product are filtered, cooled, and recrystallized multiple times to achieve high purity (≥97% by HPLC).

Yields range from 71% to 84% based on the nitrile starting material.

Variations and Scale-Up

Using trimethyl carbinol as a solvent with potassium hydroxide at 80 °C also yields the product with about 82% yield.

A catalytic hydrogenation method using copper catalyst in an autoclave at 100 °C for 6 hours produces the amide with 71% yield and purity above 99% after recrystallization.

Synthetic Routes Involving Reductive Amination and Amide Formation

In addition to direct hydration, synthetic strategies involve the preparation of 3-(aminomethyl)benzamide derivatives via reductive amination and subsequent amide bond formation.

Reductive Amination of 4-Formylbenzoate Derivatives

Conversion to Hydrochloride Salts

Amide Bond Formation

Two approaches for amide formation from the intermediates:

Acyl Chloride Route: Conversion of carboxyl groups to acyl chlorides using thionyl chloride, followed by reaction with amines in the presence of triethylamine. Yields range from 20–50% after purification.

Condensation Agents: Activation of carboxyl groups using dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in the presence of triethylamine and subsequent reaction with amines. This method yields 34–82% of target amides.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Hydration of 3-(aminomethyl)benzonitrile with H2SO4 and KOH | 3-(aminomethyl)benzonitrile hydrate, H2SO4, KOH | 40–50 | 71–84 | ≥97 | Multiple recrystallizations improve purity |

| Hydrogenation with Copper Catalyst | Copper catalyst, water, N2 atmosphere | 100 | 71 | ≥99 | Requires autoclave, high purity |

| Reductive Amination + HCl treatment | Methyl 4-formylbenzoate, primary amines, NaBH(OAc)3, HCl | Room temp / 80–90 | 80–95 (amination), 80–85 (HCl salt) | Not specified | Two-step process |

| Amide Formation via Acyl Chloride | Thionyl chloride, amines, triethylamine | Room temp | 20–50 | Not specified | Requires purification by chromatography |

| Amide Formation via DCC/CDI | DCC or CDI, triethylamine, amines | Room temp | 34–82 | Not specified | More efficient than acyl chloride route |

Research Findings and Notes

Reaction temperature control is critical to prevent hydrolysis or side reactions that reduce yield.

The use of basic catalysts such as potassium hydroxide facilitates the hydration reaction efficiently.

Recrystallization from potassium sulfate crystals is an effective purification step to achieve high purity products suitable for pharmaceutical use.

Alternative solvents like trimethyl carbinol can be used to optimize reaction conditions.

Reductive amination followed by acid treatment provides a versatile synthetic route to this compound derivatives with high yields.

Amide bond formation via carbodiimide coupling agents offers higher yields compared to the acyl chloride method, with less harsh reaction conditions.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

Research has indicated that compounds similar to 3-(aminomethyl)benzamide hydrochloride exhibit antiviral properties. A notable study demonstrated that benzamide scaffolds could inhibit the entry of viruses such as Ebola and Marburg, suggesting that derivatives of this compound may serve as potential antiviral agents with effective EC50 values against these pathogens.

Diabetes Management

Another area of interest is the management of diabetes. Research involving derivatives of this compound has shown promise in improving glucose tolerance in diabetic mouse models. These compounds are believed to enhance insulin signaling pathways, leading to significant reductions in blood glucose levels.

Bacterial Infections

The compound has also been investigated as a potential treatment for methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that 3-(aminomethyl)benzamide derivatives can act as β-lactam antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains . Given the rising incidence of antibiotic resistance, this application is particularly relevant.

Biochemical Interactions

This compound interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural characteristics allow it to participate in biochemical reactions that could lead to novel therapeutic interventions.

BACE1 Inhibition

A growing body of research focuses on β-secretase (BACE1) inhibitors for Alzheimer's disease treatment. Compounds derived from 3-(aminomethyl)benzamide have shown inhibitory activity against BACE1, which is crucial for reducing amyloid-beta peptide levels associated with Alzheimer's pathology .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, allowing for modifications that tailor its properties for specific applications. The versatility in its synthesis contributes to its potential use across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, thereby inhibiting or modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Selected Benzamide Derivatives

Key Structural and Functional Differences

Positional Isomerism: The 3-aminomethyl derivative differs from its 4-aminomethyl counterpart (CAS: 20188-40-3) in the substitution position.

Fluorophenyl Group: The N-(4-fluorophenyl) substitution (CAS: -) increases lipophilicity, which may enhance blood-brain barrier penetration .

Functional Group Variations: Ester vs. Amide: Methyl 3-(aminomethyl)benzoate hydrochloride (CAS: 876-03-9) replaces the amide with an ester group, reducing hydrogen-bonding capacity but increasing lipophilicity .

Discussion of Key Findings

- Heterocyclic Modifications : Derivatives with thiophene or pyridine rings (e.g., compounds) exhibit enhanced π-π stacking and solubility, critical for drug-like properties .

- Synthetic Feasibility: Simple benzamide derivatives (e.g., 3-(aminomethyl)benzamide) are more straightforward to synthesize (≥95% purity) compared to complex kinase inhibitors like nilotinib (34% yield for intermediates) .

Biological Activity

3-(Aminomethyl)benzamide hydrochloride, also known as N-[3-(aminomethyl)phenyl]benzamide hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzamide structure with an aminomethyl group at the meta position. The synthesis typically involves multi-step organic reactions to ensure the integrity and biological activity of the compound. The following table summarizes the structural characteristics of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-Aminobenzyl)benzamide | C₁₄H₁₅N₂O | Lacks chlorine; similar biological activity |

| N-(4-Aminobenzyl)benzamide | C₁₄H₁₅N₂O | Different amino group position; varied reactivity |

| N-[3-(Aminomethyl)phenyl]acetamide | C₁₄H₁₅N₂O | Acetamide instead of benzamide; different profile |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown its ability to inhibit various cancer cell lines, suggesting potential applications in cancer therapy. The compound appears to interact with cellular pathways involved in apoptosis, leading to increased cell death in malignant cells.

Anti-inflammatory Effects

In addition to its anticancer activities, this compound has been investigated for its anti-inflammatory properties. Preliminary results suggest that it may modulate inflammatory responses through interactions with key signaling pathways, although the specific mechanisms remain under investigation.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation.

- Modulation of Inflammatory Pathways : It potentially affects pathways such as NF-κB and MAPK, which are crucial in mediating inflammatory responses.

- Interaction with Protein Targets : Molecular docking studies suggest that it may bind to specific protein targets involved in cancer and inflammation, although further studies are needed to elucidate these interactions fully .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Cancer Cell Lines : A study demonstrated that this compound could inhibit the growth of various cancer cell lines, with IC50 values indicating significant potency against specific types such as HL60 and K562 .

- Anti-inflammatory Activity : Another investigation reported that this compound reduced inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

- Molecular Docking Studies : Computational studies have shown favorable binding interactions with proteins involved in cancer progression, supporting its role as a potential therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Aminomethyl)benzamide hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via amidation of 3-(aminomethyl)benzoic acid followed by hydrochloride salt formation. Key steps include:

- Amidation : Reacting 3-(aminomethyl)benzoic acid with ammonia or ammonium chloride under reflux in a polar solvent (e.g., ethanol) to form the benzamide intermediate.

- Salt formation : Treating the intermediate with concentrated hydrochloric acid (HCl) in anhydrous conditions to precipitate the hydrochloride salt .

- Optimization : Yield (70–85%) depends on stoichiometric ratios, reaction time (6–12 hours), and temperature (60–80°C). Impurities arise from incomplete amidation or side reactions, requiring recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated?

- Analytical techniques :

- NMR spectroscopy : H and C NMR confirm the benzamide backbone and aminomethyl group. Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.9 ppm (CHNH) are characteristic .

- Mass spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 195.1 (free base) and 231.6 (hydrochloride) .

- FT-IR : Absorption bands at 1650 cm (amide C=O) and 2500–2800 cm (NHCl) confirm salt formation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol). Insoluble in non-polar solvents (e.g., hexane) .

- Stability : Stable at room temperature in dry, dark conditions. Degrades in aqueous solutions at pH >8 due to deprotonation of the ammonium group. Long-term storage requires desiccants and inert atmospheres .

Advanced Research Questions

Q. How can this compound be utilized in enzyme inhibition studies?

- Mechanistic insights : The aminomethyl group interacts with catalytic residues in enzymes (e.g., proteases or kinases), mimicking natural substrates.

- Assay design :

- Kinetic assays : Monitor inhibition via fluorogenic substrates (e.g., AMC-tagged peptides) in buffer systems (pH 7.4, 37°C). IC values are calculated using dose-response curves .

- Structural studies : Co-crystallization with target enzymes (e.g., trypsin-like proteases) reveals binding modes via X-ray crystallography .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to proteins (e.g., PARP-1). The aminomethyl group forms hydrogen bonds with Asp/His residues .

- MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting key interaction hotspots .

Q. What challenges arise in analytical quantification of this compound in complex matrices?

- HPLC optimization : Use a C18 column with mobile phase (0.1% TFA in acetonitrile/water). Detection at 254 nm ensures sensitivity (LOD: 0.1 µg/mL). Matrix effects (e.g., plasma proteins) require solid-phase extraction (SPE) for cleanup .

- LC-MS/MS : MRM transitions (m/z 231.6 → 195.1) enhance specificity in biological samples .

Q. How does structural modification of the benzamide core influence pharmacological properties?

- SAR studies :

- Aminomethyl position : Para-substitution reduces steric hindrance, enhancing target affinity.

- Hydrochloride salt : Improves bioavailability by increasing aqueous solubility compared to free bases .

- ADME profiling : In vitro assays (Caco-2 permeability, microsomal stability) guide lead optimization. LogP values (~1.2) suggest moderate blood-brain barrier penetration .

Q. What advanced techniques resolve crystalline or amorphous forms of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.